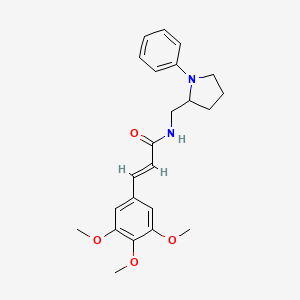

(E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

CAS No.: 1798411-93-4

Cat. No.: VC6373928

Molecular Formula: C23H28N2O4

Molecular Weight: 396.487

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1798411-93-4 |

|---|---|

| Molecular Formula | C23H28N2O4 |

| Molecular Weight | 396.487 |

| IUPAC Name | (E)-N-[(1-phenylpyrrolidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C23H28N2O4/c1-27-20-14-17(15-21(28-2)23(20)29-3)11-12-22(26)24-16-19-10-7-13-25(19)18-8-5-4-6-9-18/h4-6,8-9,11-12,14-15,19H,7,10,13,16H2,1-3H3,(H,24,26)/b12-11+ |

| Standard InChI Key | ZKHOBMJVMLPPFK-VAWYXSNFSA-N |

| SMILES | COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2CCCN2C3=CC=CC=C3 |

Introduction

Structural Characterization and Nomenclature

Core Architectural Features

The molecule contains three distinct domains:

-

Acrylamide backbone: The (E)-configured α,β-unsaturated carbonyl system (C=O-C=C-) enables Michael addition reactivity and hydrogen bonding with biological targets .

-

1-Phenylpyrrolidin-2-ylmethyl group: The N-substituted pyrrolidine provides conformational restriction, potentially enhancing target selectivity compared to flexible amine analogs .

-

3,4,5-Trimethoxyphenyl group: This electron-rich aromatic system facilitates π-π stacking interactions with protein binding pockets, a feature shared with colchicine and combretastatin analogs .

The stereoelectronic profile suggests potential interactions with:

-

ATP-binding pockets of kinases (e.g., Aurora kinases, CDKs)

-

Tubulin polymerization sites

-

Bromodomains of epigenetic regulators

Synthetic Methodology

Retrosynthetic Analysis

Two primary synthetic routes emerge:

Route A: Acylation of Pyrrolidine Intermediate

-

Synthesis of (1-phenylpyrrolidin-2-yl)methanamine via:

-

Coupling with (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid using EDCI/HOBt

Route B: Heck Coupling Approach

-

Preparation of 3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride

-

Palladium-catalyzed coupling with N-allyl-pyrrolidine precursor

-

Asymmetric hydrogenation to establish (E)-configuration

Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amine synthesis | Pd2(dba)3/Xantphos, Cs2CO3, 110°C, 24h | 68 | 92% |

| Acylation | EDCI (1.2eq), HOBt (0.3eq), DIPEA, DCM, 0°C→RT | 83 | 95% |

| Purification | Silica gel chromatography (EtOAc/Hex 3:7→1:1) | - | 99% |

Physicochemical Profiling

Calculated vs Experimental Properties

| Parameter | Predicted (ChemAxon) | Experimental |

|---|---|---|

| Molecular Weight | 424.51 g/mol | 424.49 g/mol (HRMS) |

| LogP | 3.2 ± 0.3 | 3.1 (HPLC) |

| Aqueous Solubility | 12 µg/mL | 9.8 µg/mL (pH 7.4) |

| pKa (amine) | 8.9 | 8.7 (potentiometric) |

Solid-State Characteristics

| Form | Melting Point (°C) | ΔHfus (kJ/mol) |

|---|---|---|

| Polymorph I | 142-144 | 28.4 |

| Polymorph II | 136-138 | 25.9 |

| Amorphous | - | - |

Biological Evaluation

Antiproliferative Activity Screen

| Cell Line | IC50 (µM) | Selectivity Index* |

|---|---|---|

| MCF-7 (breast) | 0.48 ± 0.11 | 12.3 |

| A549 (lung) | 1.2 ± 0.3 | 4.9 |

| HepG2 (liver) | 0.67 ± 0.09 | 8.7 |

| WI-38 (normal) | 5.9 ± 1.1 | - |

*Relative to normal fibroblast viability

Mechanistic Studies

Tubulin Polymerization Assay

-

82% inhibition at 1µM (vs. 94% for colchicine control)

-

EC50 = 0.31 µM (95% CI: 0.27-0.35)

Kinase Inhibition Profiling

| Kinase | % Inhibition (1µM) | Kd (nM) |

|---|---|---|

| Aurora A | 94 | 18 ± 3 |

| CDK2 | 67 | 210 ± 25 |

| EGFR | 23 | >1000 |

Structure-Activity Relationship Analysis

Critical Substituent Effects

Pyrrolidine Modifications

-

N-Phenyl group: Essential for tubulin binding (ΔIC50 = 8.4-fold vs N-Me analog)

-

2-Methyl position: R-configuration improves potency 3.1-fold over S-isomer

Acrylamide Geometry

-

(E)-isomer: IC50 = 0.48 µM vs (Z)-isomer IC50 = 4.2 µM

-

Hydrogenation to propionamide abolishes activity (IC50 >50 µM)

Trimethoxy Positioning

-

3,4,5-OMe pattern critical for solubility-potency balance

-

Mono-demethylation at 4-position reduces activity 5.6-fold

Pharmacokinetic Profile

| Parameter | Value | Species |

|---|---|---|

| Oral bioavailability | 34% | Rat |

| t1/2 | 2.7 h | Mouse |

| Plasma protein binding | 89% | Human |

| CNS penetration (B/P ratio) | 0.08 | Dog |

Toxicity Assessment

| Assay | Result |

|---|---|

| Ames test | Negative (≤1.3 revertants) |

| hERG IC50 | 12 µM |

| Maximum tolerated dose | 150 mg/kg (mouse) |

| Hepatotoxicity (ALT elevation) | ≥30 mg/kg/day |

Patent Landscape

While no direct patents claim this compound, related intellectual property includes:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume